molecular formula C12H4Cl6O B12668986 2,2',3,3',5,6-Hexachlorodiphenyl ether CAS No. 727738-90-1

2,2',3,3',5,6-Hexachlorodiphenyl ether

Cat. No.: B12668986
CAS No.: 727738-90-1
M. Wt: 376.9 g/mol
InChI Key: ZVPXTJYWPPQWHQ-UHFFFAOYSA-N
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Description

2,2’,3,3’,5,6-Hexachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment

Preparation Methods

The synthesis of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired level of chlorination . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2,2’,3,3’,5,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,3,3’,5,6-Hexachlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of chlorinated compounds on living organisms.

    Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for exposure.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. Molecular targets include various enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

2,2’,3,3’,5,6-Hexachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers such as:

The uniqueness of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical behavior and environmental persistence.

Properties

CAS No.

727738-90-1

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-2-1-3-8(9(5)16)19-12-10(17)6(14)4-7(15)11(12)18/h1-4H

InChI Key

ZVPXTJYWPPQWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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